Agrocinopine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

77193-02-3 |

|---|---|

Formule moléculaire |

C17H31O18P |

Poids moléculaire |

554.4 g/mol |

Nom IUPAC |

[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(2R,3S,4S)-3,4,5-trihydroxy-1-oxopentan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C17H31O18P/c18-1-6(23)10(24)8(3-20)34-36(29,30)35-14-9(4-21)32-17(5-22,15(14)28)33-16-13(27)12(26)11(25)7(2-19)31-16/h3,6-16,18-19,21-28H,1-2,4-5H2,(H,29,30)/t6-,7+,8-,9+,10-,11+,12-,13+,14+,15-,16+,17-/m0/s1 |

Clé InChI |

MQDWDXNPTQNPOZ-HKJCQTGWSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)OP(=O)(O)OC(C=O)C(C(CO)O)O)O)CO)O)O)O)O |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O[C@@H](C=O)[C@H]([C@H](CO)O)O)O)CO)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)OP(=O)(O)OC(C=O)C(C(CO)O)O)O)CO)O)O)O)O |

Apparence |

Solid powder |

Autres numéros CAS |

81617-83-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Agrocinopine; Agrocinopine A; |

Origine du produit |

United States |

Foundational & Exploratory

The Chemical Architecture and Biological Function of Agrocinopine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrocinopine A, a phosphorylated sugar opine, plays a pivotal role in the intricate relationship between the phytopathogen Agrobacterium tumefaciens and its host plants. Synthesized within the crown gall tumors induced by the bacterium, this molecule serves as a specific nutrient source and a signaling molecule, orchestrating the transfer of the tumor-inducing (Ti) plasmid. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound A, with a focus on its mechanism of action and the experimental methodologies used for its study.

Chemical Structure and Physicochemical Properties

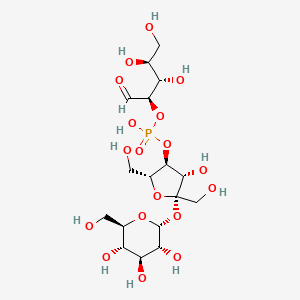

This compound A is a non-nitrogenous opine characterized as a phosphodiester of sucrose (B13894) and L-arabinose.[1][2][3] The phosphodiester bond links the 2-hydroxyl group of L-arabinose to the 4-hydroxyl group of the fructose (B13574) moiety within the sucrose molecule.[1][2][3] This unique structural feature is central to its biological recognition and function.

Quantitative Data Summary

The key physicochemical properties of this compound A are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₁O₁₈P | [3] |

| Molecular Weight | 554.4 g/mol | [4] |

| Observed m/z ([M-H]⁻) | 553.1177 | [3] |

| Calculated m/z ([M-H]⁻) | 553.1175 | [3] |

Spectroscopic and Spectrometric Characterization

The definitive structure of this compound A has been elucidated and confirmed through a combination of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H), Carbon-13 (¹³C), and Phosphorus-31 (³¹P) NMR spectroscopy have been instrumental in establishing the connectivity and stereochemistry of this compound A.[1][5][6][7] One-dimensional and two-dimensional NMR experiments have provided detailed assignments of all proton and carbon signals, confirming the trisaccharide structure and the precise location of the phosphodiester linkage.[1][5]

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (ESI-MS) has been employed to determine the exact molecular formula of this compound A.[3] Tandem mass spectrometry (MS/MS) analysis has further corroborated the structure by identifying characteristic fragment ions. Key fragments observed include those corresponding to (4-O-phospho-β-D-fructofuranosyl)-D-glucopyranoside (m/z = 421), L-arabinose-2-phosphate (m/z = 229), and dehydrated L-arabinose-2-phosphate (m/z = 221).[3]

Biological Function and Signaling Pathway

This compound A is a key molecule in the pathogenesis of crown gall disease. It is synthesized in the plant tumor cells by enzymes encoded on the T-DNA, a segment of the bacterial Ti plasmid that is transferred to the plant genome.[2][8]

Role as an Opine

As an opine, this compound A serves as a specific carbon, nitrogen, and phosphorus source for Agrobacterium strains that harbor the corresponding catabolic genes on their Ti plasmid.[2][3] This provides a competitive advantage to the pathogenic bacteria within the tumor environment.

Induction of Ti Plasmid Conjugation and Agrocin 84 Uptake

A crucial function of this compound A is its role as a signaling molecule that induces the conjugal transfer of the Ti plasmid between agrobacteria.[8] This process enhances the dissemination of virulence genes within the bacterial population.

Furthermore, this compound A facilitates the uptake of the antibiotic agrocin 84, a "Trojan horse" molecule that mimics this compound A to gain entry into susceptible pathogenic strains.[6][8][9][10]

The this compound A Uptake and Catabolism Pathway

The uptake and catabolism of this compound A in A. tumefaciens is mediated by the acc operon located on the Ti plasmid.[11][12][13]

As depicted in Figure 1, extracellular this compound A is first bound by the periplasmic binding protein AccA. This complex then interacts with the AccBCDE ABC transporter, which actively transports this compound A across the inner membrane into the cytoplasm. Once inside, the phosphodiesterase AccF cleaves this compound A into sucrose and L-arabinose-2-phosphate. This compound A also acts as an inducer by inactivating the AccR repressor, leading to the derepression and transcription of the acc operon.

Experimental Protocols

The following sections outline the general methodologies for the isolation, characterization, and biological analysis of this compound A, based on published literature.

Isolation and Purification of this compound A

Objective: To isolate and purify this compound A from crown gall tumors.

Protocol Outline:

-

Tumor Homogenization: Excise fresh crown gall tumors from an infected host plant (e.g., sunflower, tomato). Homogenize the tissue in a suitable buffer (e.g., 80% ethanol).

-

Clarification: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant.

-

Solvent Partitioning: Perform a series of solvent extractions (e.g., with chloroform) to remove lipids and other nonpolar compounds.

-

Ion-Exchange Chromatography: Apply the aqueous extract to an anion-exchange column (e.g., Dowex 1-formate). Elute with a gradient of formic acid to separate phosphorylated compounds.

-

High-Voltage Paper Electrophoresis (HVPE): Further purify the fractions containing this compound A using HVPE. Monitor the separation using a phosphate-specific stain or by bioassay.[3]

-

Final Purification: If necessary, perform a final purification step using techniques such as gel filtration chromatography.

Structural Characterization Workflow

Objective: To confirm the chemical structure of purified this compound A.

Agrocin 84 Bioassay

Objective: To assess the biological activity of this compound A by its ability to enhance the inhibitory effect of agrocin 84.

Protocol Outline:

-

Indicator Strain Preparation: Prepare a lawn of an Agrobacterium strain that is sensitive to agrocin 84 but contains a Ti plasmid with the acc operon (e.g., A. tumefaciens C58).

-

Agrocin 84 Application: Apply a known amount of agrocin 84 to the center of the bacterial lawn.

-

This compound A Application: Apply the test sample containing this compound A in proximity to the agrocin 84 application site.

-

Incubation: Incubate the plates under appropriate conditions to allow for bacterial growth.

-

Observation: A positive result is indicated by an enhanced zone of growth inhibition around the agrocin 84 application site in the presence of this compound A, due to the induced uptake of the antibiotic.[2]

Conclusion

This compound A is a fascinating molecule that exemplifies the sophisticated chemical communication occurring between bacteria and their plant hosts. Its unique chemical structure is intricately linked to its biological function as both a nutrient and a signaling molecule. The experimental methodologies detailed herein provide a framework for the continued investigation of this and other opines, which may offer insights for the development of novel antimicrobial strategies and tools for genetic engineering.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound A, a tumor-inducing plasmid-coded enzyme product, is a phosphodiester of sucrose and L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. pnas.org [pnas.org]

- 9. Agrobacterium tumefaciens: a Transformative Agent for Fundamental Insights into Host-Microbe Interactions, Genome Biology, Chemical Signaling, and Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bases of biocontrol: Sequence predicts synthesis and mode of action of agrocin 84, the Trojan Horse antibiotic that controls crown gall - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization and mapping of the this compound-agrocin 84 locus on the nopaline Ti plasmid pTiC58 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the acc operon from the nopaline-type Ti plasmid pTiC58, which encodes utilization of agrocinopines A and B and susceptibility to agrocin 84 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genetic analysis of the this compound catabolic region of Agrobacterium tumefaciens Ti plasmid pTiC58, which encodes genes required for opine and agrocin 84 transport - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Agrocinopine Opines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrocinopines are a unique class of opines, functioning as chemical mediators in the intricate relationship between the crown gall pathogen, Agrobacterium tumefaciens, and its plant hosts. These phosphorylated sugar derivatives play a pivotal role in the "opine concept," which posits that the pathogen genetically engineers its host to produce specific compounds that it can exclusively utilize as a nutrient source, thereby creating a selective niche. This guide provides a comprehensive overview of the discovery, history, structure, biosynthesis, and biological function of agrocinopine opines, with a focus on the molecular mechanisms underpinning their transport and catabolism. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, plant pathology, and drug development, offering insights into bacterial chemotaxis, nutrient acquisition, and potential targets for antimicrobial strategies.

Discovery and History

The story of agrocinopines is intrinsically linked to the broader investigation of crown gall disease and the "opine concept" proposed by Tempé and Schell. Initially, research focused on amino acid-derived opines like octopine (B30811) and nopaline (B31955). However, the discovery of "null-type" Agrobacterium strains, which induced tumors that did not produce these common opines, challenged the universality of this concept.[1] This led to the search for other tumor-specific compounds.

In the early 1980s, researchers identified a new class of phosphorylated sugar derivatives in crown gall tumors induced by nopaline-type A. tumefaciens strains.[2] These compounds were named agrocinopines. Subsequent work led to the isolation and characterization of four major types: agrocinopines A, B, C, and D.[3] A significant breakthrough was the discovery that the genes responsible for both the synthesis of agrocinopines in the plant and their catabolism by the bacterium are located on the tumor-inducing (Ti) plasmid of Agrobacterium.[4] This finding solidified the opine concept by demonstrating a direct genetic link between the pathogen and the production of its specific nutrient source by the host.

Another critical aspect of the history of agrocinopines is their connection to the bacteriocin (B1578144) agrocin 84. It was discovered that agrocin 84, a potent antibiotic produced by the non-pathogenic Agrobacterium radiobacter strain K84, acts as a molecular mimic of agrocinopines.[5] This "Trojan horse" strategy allows agrocin 84 to be actively transported into pathogenic Agrobacterium strains via the this compound permease, where it then exerts its toxic effects. This discovery has had significant implications for the biological control of crown gall disease.

Structure and Biosynthesis

Agrocinopines are phosphodiesters of sugars. The specific structures of the different this compound types are as follows:

-

This compound A: A phosphodiester of sucrose (B13894) and L-arabinose.

-

This compound B: A phosphodiester of glucose and L-arabinose.

-

This compound C: A phosphodiester of sucrose and glucose.

-

This compound D: A phosphodiester of glucose and glucose.

The biosynthesis of agrocinopines in the transformed plant cell is catalyzed by enzymes encoded by genes transferred from the Agrobacterium Ti plasmid's T-DNA. Specifically, the acs (this compound synthase) gene is responsible for their synthesis.

This compound Signaling and Catabolism in Agrobacterium

Agrobacterium has evolved a sophisticated system for the specific recognition, uptake, and metabolism of agrocinopines. This system is encoded by the acc (this compound catabolism) operon located on the Ti plasmid.

Signaling Pathway

The presence of agrocinopines in the environment triggers a signaling cascade that leads to the expression of the genes required for their uptake and catabolism. The key players in this pathway are:

-

AccA: A periplasmic binding protein that specifically recognizes and binds to agrocinopines with high affinity.

-

AccBCDE: An ABC (ATP-binding cassette) transporter complex that actively transports the this compound-AccA complex across the bacterial inner membrane into the cytoplasm.

-

AccR: A transcriptional repressor that, in the absence of agrocinopines, binds to the operator region of the acc operon, preventing its transcription.

-

This compound (Inducer): Upon entering the cytoplasm, this compound acts as an inducer by binding to the AccR repressor, causing a conformational change that leads to its dissociation from the DNA. This derepression allows for the transcription of the acc operon.

The expression of the acc operon is also regulated by phosphate (B84403) levels, with low phosphate conditions leading to increased expression.[6]

Catabolism

Once inside the cytoplasm, agrocinopines are catabolized by the enzyme AccF , an this compound phosphodiesterase. AccF hydrolyzes the phosphodiester bond, releasing the constituent sugars which can then be utilized by the bacterium as carbon and energy sources.

Quantitative Data

The following table summarizes key quantitative data related to the interaction of agrocinopines with the AccA protein from Agrobacterium tumefaciens.

| Parameter | Ligand | Value | Method | Reference |

| Dissociation Constant (KD) | This compound A | ~1 µM | Isothermal Titration Calorimetry (ITC) | [3] |

| L-arabinose-2-phosphate | ~10 µM | ITC | [3] | |

| D-glucose-2-phosphate | ~100 µM | ITC | [3] | |

| Yield from Tumor Tissue | This compound A | 0.05-0.06 g/100 g fresh weight | Purification | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound opines.

Protocol 1: Isolation and Purification of Agrocinopines from Crown Gall Tumors

Objective: To isolate and purify agrocinopines from plant tumor tissue.

Materials:

-

Crown gall tumor tissue induced by a nopaline-type A. tumefaciens strain.

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (e.g., 80% ethanol)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Anion-exchange chromatography column (e.g., DEAE-cellulose)

-

Elution buffers (e.g., a gradient of ammonium (B1175870) bicarbonate)

-

High-Performance Liquid Chromatography (HPLC) system

-

Lyophilizer

Procedure:

-

Harvest fresh crown gall tumors and immediately freeze them in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract the powdered tissue with cold 80% ethanol (B145695) (e.g., 10 mL per gram of tissue) by vigorous stirring for 1-2 hours at 4°C.

-

Centrifuge the extract at 10,000 x g for 20 minutes at 4°C to pellet the solid debris.

-

Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C.

-

Resuspend the concentrated extract in a minimal volume of water and clarify by centrifugation.

-

Load the clarified extract onto a pre-equilibrated anion-exchange chromatography column.

-

Wash the column with several volumes of water to remove unbound compounds.

-

Elute the bound agrocinopines using a linear gradient of ammonium bicarbonate (e.g., 0 to 1 M).

-

Collect fractions and assay for the presence of agrocinopines using a suitable method (e.g., a bioassay with an this compound-utilizing Agrobacterium strain or HPLC).

-

Pool the this compound-containing fractions and remove the ammonium bicarbonate by repeated lyophilization.

-

Further purify the agrocinopines by preparative HPLC if necessary.

Protocol 2: Agrobacterium Chemotaxis Swarm Plate Assay

Objective: To assess the chemotactic response of Agrobacterium to agrocinopines.

Materials:

-

Agrobacterium tumefaciens strain of interest

-

Minimal medium (e.g., ATGN) solidified with a low concentration of agar (B569324) (0.25-0.3%)

-

Sterile petri dishes

-

Purified this compound solution (e.g., 1 mg/mL in sterile water)

-

Sterile filter paper discs

-

Incubator

Procedure:

-

Prepare swarm agar plates by pouring the semi-solid minimal medium into petri dishes and allowing them to solidify.

-

Grow the Agrobacterium strain to be tested in liquid minimal medium to mid-log phase.

-

Inoculate the center of each swarm agar plate with a small volume (e.g., 2-5 µL) of the bacterial culture.

-

Place a sterile filter paper disc on the agar surface at a distance from the inoculation point.

-

Apply a small volume (e.g., 5-10 µL) of the this compound solution to the filter paper disc. As a negative control, apply sterile water to a disc on a separate plate.

-

Incubate the plates at the optimal growth temperature for the Agrobacterium strain (e.g., 28°C) for 24-72 hours.

-

Observe the plates for the formation of a "swarm" of bacteria migrating towards the this compound-containing disc. A clear zone of migration towards the chemoattractant indicates a positive chemotactic response.[7]

Protocol 3: Enzymatic Assay for this compound Phosphodiesterase (AccF)

Objective: To measure the enzymatic activity of AccF by detecting the release of a product from this compound hydrolysis.

Materials:

-

Purified AccF enzyme

-

Purified this compound A as substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

A method to detect one of the reaction products (e.g., sucrose or L-arabinose-2-phosphate). A coupled enzyme assay that measures sucrose can be used.

-

Microplate reader

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing the assay buffer and a known concentration of this compound A in the wells of a microplate.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of purified AccF enzyme to each well.

-

Monitor the reaction progress over time by measuring the increase in absorbance or fluorescence associated with the product formation using a microplate reader.

-

Calculate the initial reaction velocity (V0) from the linear phase of the reaction progress curve.

-

To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound A and measure the corresponding initial velocities.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow

A typical research workflow for investigating this compound opines involves a series of interconnected experimental stages, from initial identification to detailed functional characterization.

Conclusion

The discovery and characterization of this compound opines have been instrumental in advancing our understanding of the molecular basis of plant-pathogen interactions. These molecules exemplify the elegance and specificity of the co-evolutionary arms race between Agrobacterium and its plant hosts. The detailed knowledge of the this compound signaling and catabolic pathways not only provides a fascinating case study in bacterial metabolism and gene regulation but also presents opportunities for the development of novel antimicrobial strategies. By targeting the unique transport and enzymatic machinery that Agrobacterium employs to utilize these opines, it may be possible to design highly specific inhibitors that disrupt the pathogen's ability to thrive in the tumor environment. Further research into the quantitative aspects of these interactions and the development of robust experimental protocols will undoubtedly continue to yield valuable insights for both basic science and applied agricultural and pharmaceutical research.

References

- 1. Agropine in "null-type" crown gall tumors: Evidence for generality of the opine concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound A, a phosphorylated opine is secreted from crown gall cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and mapping of the this compound-agrocin 84 locus on the nopaline Ti plasmid pTiC58 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the this compound Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

An In-depth Technical Guide to the Agrocinopines: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrocinopines are a unique class of phosphorylated sugar opines produced by plant tumors (crown galls) induced by certain strains of the phytopathogen Agrobacterium tumefaciens. These molecules play a crucial role in the biology of Agrobacterium, serving as specific nutrient sources and as signaling molecules that regulate gene expression and plasmid transfer. Their structural similarity to the antibiotic agrocin 84 also makes them significant subjects of study for understanding antibiotic transport and mechanisms of action. This guide provides a detailed overview of the four main types of agrocinopines: A, B, C, and D, covering their chemical structures, physicochemical properties, biological functions, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

Agrocinopines are phosphodiesters of sugars. The different types are distinguished by their constituent sugar moieties.

-

Agrocinopine A is a phosphodiester of sucrose (B13894) and L-arabinose. Specifically, the phosphate (B84403) group links the 2-hydroxyl of L-arabinose to the 4-hydroxyl of the fructose (B13574) moiety within sucrose.[1]

-

This compound B is a hydrolysis product of this compound A, where the glucose unit has been cleaved from the sucrose molecule. It is therefore a phosphodiester of fructose and L-arabinose.[2]

-

This compound C is structurally related to this compound A, but instead of L-arabinose, it contains D-glucose. It is a phosphodiester linking the 2-hydroxyl of D-glucose to the 6-hydroxyl of the glucose moiety of sucrose.[3]

-

This compound D is also a glucose-2-phosphate (G2P) phosphodiester.[4] It is produced along with this compound C by tumors induced by Agrobacterium strains like Bo542. While structurally similar to this compound C, the precise isomeric difference is a key distinguishing feature.

The structural differences between these molecules are fundamental to their specific recognition and metabolism by different Agrobacterium strains.

Data Presentation: Physicochemical Properties of Agrocinopines

| Property | This compound A | This compound B | This compound C | This compound D |

| Molecular Formula | C₁₇H₃₁O₁₈P | C₁₁H₂₁O₁₃P | C₁₈H₃₃O₁₉P | C₁₂H₂₃O₁₄P |

| Molecular Weight | 554.38 g/mol | 392.25 g/mol | 584.39 g/mol | 422.28 g/mol |

| General Structure | Sucrose-4'-O-phospho-2'-L-arabinose | Fructose-4-O-phospho-2'-L-arabinose | Sucrose-6-O-phospho-2'-D-glucose | Glucose-phospho-glucose |

| Producing Strain Type | Nopaline (e.g., C58) | Nopaline (e.g., C58) | e.g., Bo542 | e.g., Bo542 |

| Isolation Yield | 0.05-0.06 g/100g fresh wt. of tumor tissue[2] | Not reported | 0.02 g/100g fresh wt. of sunflower galls[3] | Not reported |

Note: The detailed physicochemical properties such as melting point and specific optical rotation are not consistently reported across the literature for all four agrocinopines. The provided data is based on available information.

Biological Function and Signaling Pathways

Agrocinopines are key molecules in the "opine concept," where the pathogen genetically engineers its host to produce specific compounds that only the pathogen can efficiently utilize. Beyond being a nutrient source, agrocinopines are also crucial signaling molecules.

This compound Catabolism (acc Operon) Regulation

The catabolism of agrocinopines is encoded by the acc operon on the Ti plasmid of Agrobacterium. The expression of this operon is tightly regulated. In the absence of agrocinopines, the AccR repressor protein binds to the operator region of the acc operon, preventing transcription. When agrocinopines are transported into the cell, they (or their metabolic derivatives) bind to AccR, causing a conformational change that leads to its dissociation from the DNA, thereby inducing the expression of the catabolic genes.[4]

Role in Ti Plasmid Conjugation

Agrocinopines also play a critical role in promoting the conjugal transfer of the Ti plasmid to other agrobacteria. This process is linked to quorum sensing. The uptake of agrocinopines and the subsequent derepression of the acc operon also influence the expression of traR, a key transcriptional activator of the quorum-sensing system. TraR, in the presence of its autoinducer signal (N-acyl-homoserine lactone, AHL), activates the transcription of the tra and trb genes, which are essential for the machinery of Ti plasmid conjugation.[4]

Experimental Protocols

Isolation and Purification of Agrocinopines from Crown Gall Tumors

This protocol is a generalized procedure based on methods described for the isolation of agrocinopines A and C.[2][3]

1. Tumor Homogenization and Extraction:

- Excise fresh crown gall tissue from the host plant (e.g., sunflower for this compound C).

- Homogenize the tissue in a blender with an equal volume of 80% ethanol.

- Centrifuge the homogenate at 10,000 x g for 20 minutes to pellet cellular debris.

- Collect the supernatant and concentrate it under reduced pressure at 40°C.

2. Cation Exchange Chromatography:

- Load the concentrated extract onto a Dowex 50 (H⁺ form) cation exchange column.

- Elute with deionized water. The agrocinopines, being anionic, will pass through the column.

- Monitor the eluate for the presence of phosphate-containing compounds using a phosphate assay.

3. Anion Exchange Chromatography:

- Adjust the pH of the phosphate-positive fractions to 8.0 with a dilute base (e.g., NH₄OH).

- Load the sample onto a Dowex 1 (formate form) anion exchange column.

- Wash the column with deionized water.

- Elute the agrocinopines with a linear gradient of formic acid (e.g., 0 to 2 M).

- Collect fractions and assay for phosphate and sugar content.

4. High-Performance Liquid Chromatography (HPLC):

- Pool the fractions containing the this compound of interest and lyophilize.

- Dissolve the lyophilized powder in a suitable mobile phase.

- Purify the this compound using a preparative reverse-phase HPLC column (e.g., C18) with an appropriate mobile phase gradient (e.g., water/acetonitrile or water/methanol).

- Monitor the elution profile using a refractive index or mass spectrometry detector.

- Collect the peak corresponding to the desired this compound and lyophilize to obtain the pure compound.

start [label="Crown Gall Tissue", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

homogenize [label="Homogenize in 80% Ethanol"];

centrifuge [label="Centrifuge"];

supernatant [label="Collect Supernatant"];

concentrate [label="Concentrate under Vacuum"];

cation_exchange [label="Dowex 50 (H+) Cation Exchange"];

anion_exchange [label="Dowex 1 (Formate) Anion Exchange"];

hplc [label="Preparative HPLC (C18)"];

pure_this compound [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> homogenize;

homogenize -> centrifuge;

centrifuge -> supernatant;

supernatant -> concentrate;

concentrate -> cation_exchange;

cation_exchange -> anion_exchange [label="Phosphate-positive fractions"];

anion_exchange -> hplc [label="Formic acid gradient elution"];

hplc -> pure_this compound;

}

Agrocin 84 Bioassay for this compound Activity

This bioassay is based on the ability of agrocinopines to enhance the sensitivity of susceptible Agrobacterium strains to the antibiotic agrocin 84.[2][5]

1. Preparation of Indicator Strain:

- Culture a susceptible Agrobacterium tumefaciens strain (e.g., C58) in a suitable liquid medium (e.g., nutrient broth) overnight at 28°C.

2. Preparation of Agrocin 84 Producer Strain:

- Culture Agrobacterium radiobacter K84 (the producer of agrocin 84) in a suitable liquid medium overnight at 28°C.

3. Bioassay Plate Setup:

- Prepare agar (B569324) plates with a minimal medium (e.g., Stonier's agar).

- Spot a small volume (e.g., 10 µL) of the K84 culture onto the center of the agar plate and incubate for 24-48 hours at 28°C to allow for agrocin 84 production.

- Kill the K84 cells by inverting the plate over chloroform (B151607) for 15-30 minutes.

4. Application of Test Sample and Indicator Strain:

- Prepare a lawn of the indicator strain (C58) by mixing it with molten soft agar and pouring it over the surface of the bioassay plate.

- Once the soft agar has solidified, spot a small volume (e.g., 5-10 µL) of the test sample (e.g., purified this compound or a tumor extract) at a defined distance from the central K84 spot.

5. Incubation and Observation:

- Incubate the plates at 28°C for 24-48 hours.

- Observe the zone of inhibition around the central K84 spot. A characteristic enhancement or "flare" in the zone of inhibition on the side of the plate where the this compound-containing sample was spotted indicates the presence of active agrocinopines. This is due to the induction of the acc operon, which includes the transporter for agrocin 84, leading to increased uptake of the antibiotic.[5]

Conclusion

The agrocinopines represent a fascinating and complex group of molecules that are central to the interaction between Agrobacterium and its plant hosts. Their roles as both specific nutrients and signaling molecules highlight the sophisticated nature of this host-pathogen relationship. For researchers in drug development, the this compound uptake system, which is also exploited by the antibiotic agrocin 84, provides a valuable model for the study of "Trojan horse" antibiotic strategies. Further elucidation of the precise structures of all this compound variants and a deeper understanding of their interactions with bacterial proteins will continue to be a fruitful area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound A, a tumor-inducing plasmid-coded enzyme product, is a phosphodiester of sucrose and L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound C, a Ti-plasmid-coded enzyme-product, is a 2-O, 6-O linked phosphodiester of D-Glucose and sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Agrobacterium plasmids encode structurally and functionally different loci for catabolism of this compound-type opines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ti Plasmid's Dual Role in Agrocinopine Synthesis and Catabolism: A Technical Guide

This technical guide provides an in-depth exploration of the sophisticated molecular mechanisms encoded by the Agrobacterium tumefaciens Ti plasmid for the synthesis and subsequent catabolism of agrocinopines. This intricate interplay, a cornerstone of the "opine concept," offers a unique paradigm of inter-kingdom metabolic manipulation for researchers, scientists, and drug development professionals.

The Opine Concept: A Foundation for Understanding

The "opine concept" posits that Agrobacterium tumefaciens, through the transfer of a segment of its Ti plasmid (the T-DNA) into the plant genome, genetically engineers the host plant to produce unique compounds called opines.[1] These opines, which are derivatives of amino acids or sugar phosphates, are largely unusable by the plant itself but serve as a specific and exclusive nutrient source for the inciting Agrobacterium strain.[1][2] The Ti plasmid, therefore, carries the genetic determinants for both opine synthesis within the transformed plant cell and opine catabolism by the bacterium.[1][2]

Agrocinopine Synthesis: A T-DNA-Encoded Process

The synthesis of agrocinopines, a class of sugar-phosphate opines, is a direct result of the expression of the acs (this compound synthase) gene located on the T-DNA.[3][4] Upon integration into the plant genome, the acs gene is transcribed and translated by the plant's cellular machinery, leading to the production of this compound synthase. This enzyme catalyzes the formation of agrocinopines from plant-derived precursors.[4]

There are four main types of agrocinopines: A, B, C, and D. This compound A is a phosphodiester of sucrose (B13894) and L-arabinose, while this compound B is a derivative where the glucose moiety has been hydrolyzed from the sucrose component.[5] The specific type of this compound produced is determined by the particular acs gene present on the Ti plasmid of the infecting Agrobacterium strain.[6] For example, the nopaline-type Ti plasmid pTiC58 encodes the synthesis of agrocinopines A and B.[7]

This compound Catabolism: A Ti Plasmid-Encoded Operon

The ability of Agrobacterium to utilize the agrocinopines it induces is conferred by the acc (this compound catabolism) operon, located on the Ti plasmid outside of the T-DNA region.[7] This operon encodes a suite of proteins necessary for the transport of agrocinopines into the bacterial cell and their subsequent degradation.

The acc operon of the pTiC58 plasmid consists of at least eight genes: accR, and accA through accG.[8] The functions of these genes are summarized in the table below.

| Gene | Encoded Protein/Function |

| accR | Transcriptional repressor of the acc operon |

| accA | Periplasmic binding protein for this compound transport |

| accB | Component of the ABC transporter |

| accC | Component of the ABC transporter |

| accD | Component of the ABC transporter |

| accE | Component of the ABC transporter |

| accF | This compound phosphodiesterase |

| accG | Arabinose phosphate (B84403) phosphatase |

The accA-E genes encode an ABC (ATP-binding cassette) transporter responsible for the high-affinity uptake of agrocinopines from the extracellular space.[9] Once inside the cytoplasm, this compound A is cleaved by the phosphodiesterase AccF into sucrose and L-arabinose-2-phosphate.[7] Subsequently, the phosphatase AccG likely dephosphorylates arabinose-2-phosphate, allowing both sugar moieties to enter central metabolism.[7]

Regulation of this compound Catabolism

The expression of the acc operon is tightly regulated to ensure that the catabolic machinery is only produced when agrocinopines are available. This regulation is primarily mediated by the AccR repressor protein, which is encoded by the first gene of the operon, accR.[10] In the absence of agrocinopines, AccR binds to operator sequences in the promoter region of the acc operon, preventing transcription.[7]

When agrocinopines are transported into the bacterial cell, they act as inducers by binding to the AccR repressor.[7] This binding event causes a conformational change in AccR, leading to its dissociation from the operator DNA and allowing for the transcription of the acc operon.[7] This mechanism of negative regulation ensures the efficient utilization of agrocinopines as a nutrient source.

Furthermore, there is evidence to suggest a dual regulatory control of the acc operon, with expression also being influenced by phosphate limitation.[7] This dual regulation may provide a competitive advantage to Agrobacterium in the nutrient-limited environment of the rhizosphere.[7]

Quantitative Data

| Parameter | Value | Reference |

| Yield of this compound A from Tomato Crown Galls | 0.05-0.06 g / 100 g fresh weight | [5] |

| accA Encoded Protein Size | ~60 kDa | [9] |

| accR Encoded Protein Size | ~28 kDa | [10] |

Experimental Protocols

Purification of Agrocinopines from Plant Tumors

This protocol is adapted from the method described by Ryder et al. (1984).

-

Tumor Homogenization: Harvest crown gall tumors (e.g., from tomato plants inoculated with a nopaline-type Agrobacterium strain like T37) and mince the tissue.[1]

-

Boiling Water Extraction: Add enough distilled water to cover the minced tumor tissue in a heat-resistant container and place in a boiling water bath for 10-15 minutes to inactivate plant enzymes.[1]

-

Filtration and Clarification: Cool the extract and filter it through several layers of cheesecloth to remove large debris. Clarify the filtrate by centrifugation to pellet any remaining solids.[1]

-

Sterilization: Sterilize the supernatant by passing it through a 0.22 µm filter.[1]

-

Further Purification (Optional): For higher purity, agrocinopines can be further purified using chromatographic techniques such as ion-exchange chromatography.

Quantification of Agrocinopines

This protocol is based on the phloroglucinol (B13840) method.

-

Standard Curve Preparation: Prepare a standard curve using a known concentration range of L-arabinose.[1]

-

Sample Preparation: Prepare the this compound-containing extract as described above.

-

Reaction Mixture: In a microcentrifuge tube, mix the sample or standard with the phloroglucinol reagent.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for color development.

-

Spectrophotometry: Measure the absorbance of the samples and standards at the appropriate wavelength using a spectrophotometer.

-

Quantification: Determine the concentration of agrocinopines in the sample by comparing its absorbance to the standard curve.

This compound Catabolism Assay

-

Bacterial Culture: Grow the Agrobacterium strain of interest in a minimal medium with a non-inducing carbon source (e.g., mannitol) to the mid-logarithmic phase.

-

Induction: Add a known concentration of purified agrocinopines to the culture to induce the acc operon.

-

Sampling: At various time points, withdraw aliquots of the bacterial culture.

-

Separation: Separate the bacterial cells from the culture medium by centrifugation.

-

Opine Detection: Analyze the supernatant for the presence of agrocinopines using a suitable method such as high-voltage paper electrophoresis or HPLC.

-

Data Analysis: Quantify the disappearance of agrocinopines from the medium over time to determine the rate of catabolism.

Gene Expression Analysis of the acc Operon by Northern Blot

-

Bacterial Culture and Induction: Grow the Agrobacterium strain in minimal medium and induce with agrocinopines as described in the catabolism assay. Include an uninduced control culture.

-

RNA Extraction: At a specific time point post-induction, harvest the bacterial cells and extract total RNA using a suitable RNA purification kit or a standard protocol involving cell lysis and phenol-chloroform extraction.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity by agarose (B213101) gel electrophoresis.

-

Probe Preparation: Prepare a labeled DNA or RNA probe specific for one of the acc operon genes (e.g., accA). The probe can be labeled with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., DIG).

-

Gel Electrophoresis: Separate the total RNA samples on a denaturing formaldehyde-agarose gel.

-

Blotting: Transfer the separated RNA from the gel to a nylon membrane.

-

Hybridization: Hybridize the membrane with the labeled probe overnight in a hybridization oven.

-

Washing: Wash the membrane under stringent conditions to remove any non-specifically bound probe.

-

Detection: Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection method (for non-radioactive probes).

-

Analysis: Analyze the resulting bands to determine the size and relative abundance of the acc operon transcript in the induced versus uninduced samples.

Conclusion

The dual system of this compound synthesis and catabolism encoded by the Ti plasmid is a remarkable example of pathogen-host interaction and metabolic engineering. A thorough understanding of these processes is not only crucial for fundamental research in plant pathology and microbial genetics but also holds potential for applications in biotechnology and drug development. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for further investigation into this fascinating biological system.

References

- 1. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the this compound Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. microbenotes.com [microbenotes.com]

- 5. VirA and VirG activate the Ti plasmid repABC operon, elevating plasmid copy number in response to wound-released chemical signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agrobacterium mediated gene transfer | PPTX [slideshare.net]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Characterization of the acc operon from the nopaline-type Ti plasmid pTiC58, which encodes utilization of agrocinopines A and B and susceptibility to agrocin 84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Agrobacterium-mediated plant transformation: biology and applications - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Agrocinopine: A Technical Guide to the Early Identification of a Key Opine from Plant Galls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal, early studies that led to the identification and characterization of agrocinopines, a class of opines crucial to the biology of Agrobacterium tumefaciens and the formation of crown gall tumors. This document delves into the foundational experimental protocols, presents key quantitative data from this pioneering research, and visualizes the logical and experimental workflows that underpinned these discoveries.

Introduction: The Opine Concept and the Quest for New Tumor-Specific Metabolites

The "opine concept" posits that Agrobacterium tumefaciens genetically engineers plant cells to produce unique compounds, called opines, which the bacteria can then use as a specific source of nutrients. This elegant parasitic strategy spurred researchers in the late 1970s and early 1980s to search for novel opines in crown gall tumors, leading to the discovery of the agrocinopine family. These sugar phosphodiester opines were found to play a critical role not only in bacterial nutrition but also in the conjugal transfer of tumor-inducing (Ti) plasmids and as a target for the antibiotic agrocin 84. This guide focuses on the initial studies that isolated and identified these pivotal molecules.

Data Presentation: Quantitative Analysis from Early this compound Studies

The early research on agrocinopines, while largely qualitative in its descriptive power, did yield important quantitative data that was crucial for their initial characterization. The following tables summarize key findings from these foundational studies.

Table 1: Yield of Purified this compound A from Crown Gall Tumors

| Tumor Source | This compound A Yield ( g/100g fresh weight) | Reference |

| Nopaline-containing tumors | 0.05 - 0.06 | Ryder et al. (1984)[1][2] |

Table 2: Structural and Chemical Properties of this compound A

| Property | Description | Reference |

| Molecular Composition | Phosphodiester of sucrose (B13894) and L-arabinose | Ryder et al. (1984)[1][2] |

| Linkage | 2-hydroxyl of L-arabinose to the 4-hydroxyl of the fructose (B13574) moiety in sucrose | Ryder et al. (1984)[1][2] |

| Nature | Non-nitrogenous opine | Ryder et al. (1984)[1][2] |

Experimental Protocols: Methodologies for this compound Identification

The identification of agrocinopines was a multi-step process involving the extraction of compounds from tumor tissues, followed by purification and characterization using a combination of biological and chemical techniques.

Extraction of Opines from Crown Gall Tissue

The initial step in identifying agrocinopines was the extraction of metabolites from sterile crown gall tumor tissue.

-

Protocol:

-

Excise sterile crown gall tumor tissue from the host plant.

-

Homogenize the tissue in a suitable solvent, such as ethanol (B145695) or water.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the crude opine extract.

-

Biological Assay for this compound Detection

A key tool in the early identification of agrocinopines was a bioassay that exploited their ability to enhance the sensitivity of certain Agrobacterium strains to the antibiotic agrocin 84.

-

Principle: Agrocinopines A and B induce the uptake of agrocin 84 in sensitive Agrobacterium strains, leading to a larger and more distinct zone of growth inhibition.

-

Protocol:

-

Prepare a lawn of an indicator Agrobacterium strain (e.g., a strain sensitive to agrocin 84) on a minimal agar (B569324) medium.

-

Spot a source of agrocin 84 (e.g., a producing Agrobacterium strain or a purified solution) onto the center of the plate.

-

Spot the test extract (from crown gall tissue) near the agrocin 84 source.

-

Incubate the plate and observe for an enhanced zone of inhibition around the agrocin 84 source in the vicinity of the test extract.

-

Purification of this compound A

The purification of this compound A to homogeneity was a critical step for its structural elucidation. This was achieved through a series of chromatographic steps.

-

Protocol (based on Ryder et al., 1984): [1][2]

-

Anion-Exchange Chromatography: Apply the crude extract to an anion-exchange column (e.g., DEAE-cellulose) and elute with a salt gradient to separate phosphorylated compounds.

-

Cation-Exchange Chromatography: Further purify the this compound-containing fractions on a cation-exchange column to remove any remaining cationic impurities.

-

Paper Chromatography and Electrophoresis: Utilize paper chromatography and high-voltage paper electrophoresis as analytical and preparative techniques to assess purity and isolate the final product.

-

Structural Elucidation of this compound A

The definitive structure of this compound A was determined through a combination of chemical and physical methods.

-

Methods Used (Ryder et al., 1984): [1][2]

-

Acid Hydrolysis: To break down the molecule into its constituent sugars (sucrose and L-arabinose) and phosphate (B84403) for identification.

-

Enzymatic Digestion: Using specific enzymes to probe the linkages between the sugar moieties.

-

Periodate Oxidation: To determine the positions of the hydroxyl groups involved in the phosphodiester bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the connectivity and stereochemistry of the atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

-

Visualizing the Workflow and Concepts

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and conceptual relationships in the early study of agrocinopines.

Caption: Experimental workflow for the identification of this compound.

Caption: Logical relationships in the this compound system.

Conclusion

The early studies on the identification of this compound from plant galls were a landmark in our understanding of the intricate chemical communication between Agrobacterium tumefaciens and its plant hosts. The meticulous application of extraction, bioassays, and analytical chemistry techniques by pioneers in the field laid the groundwork for decades of research into opine biology, bacterial pathogenesis, and the development of Agrobacterium as a powerful tool for plant biotechnology. This guide serves as a testament to their foundational work, providing a technical overview for the next generation of researchers and scientists.

References

The Function of the acs Gene in Agrocinopine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the acs gene responsible for the synthesis of agrocinopines, a class of opines central to the pathogenesis of Agrobacterium tumefaciens. It clarifies the distinction between the bacterial agrocinopine synthase (acs) and the plant ACC synthase (acs), details the biochemical function, presents available data, and provides conceptual experimental protocols for its study.

Introduction: Clarifying the acs Gene Nomenclature

In molecular biology, the acronym acs is commonly associated with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in the biosynthesis of the plant hormone ethylene.[1] However, within the context of Agrobacterium-plant interactions, acs refers to This compound synthase , an entirely different enzyme encoded by a gene on the transferable T-DNA of certain tumor-inducing (Ti) plasmids.[2] This guide focuses exclusively on the latter: the bacterial acs gene and its role in producing this compound within the transformed plant cell.

This compound synthase is a key component of the "opine concept," a sophisticated strategy of genetic colonization where Agrobacterium genetically engineers a plant host to produce novel compounds (opines) that the bacterium can uniquely use as a source of carbon and nitrogen.[3] The acs gene is transferred from the bacterium to the plant genome, where it is expressed, leading to the synthesis of agrocinopines.[2]

Genetic Context: The acs Gene on the Ti Plasmid

The this compound synthase (acs) gene is located on the T-DNA (transfer DNA) region of specific Ti plasmids.[4] Historically, it was identified on the nopaline-type plasmid pTiC58 and the A. rhizogenes Ri plasmid pRiA4.[2] Subsequent research has also identified a functional acs gene on the TA region of octopine (B30811)/cucumopine (o/c) type Ti plasmids, such as pTiTm4 from A. vitis.[2] Interestingly, sequence analysis has revealed a mutated, non-functional remnant of the acs gene on the TL region of common biotype I octopine Ti plasmids, suggesting an evolutionary divergence.[2]

Once the T-DNA is integrated into the host plant's genome, the acs gene is transcribed and translated by the plant's cellular machinery. The resulting enzyme, this compound synthase, then catalyzes the formation of agrocinopines within the plant tumor or transformed tissue.

Caption: Context of the acs gene on the Agrobacterium Ti plasmid and its transfer.

Biochemical Function of this compound Synthase

This compound synthase catalyzes the formation of agrocinopines, which are phosphorylated sugar derivatives. The primary products are agrocinopines A and B. The synthesis involves the condensation of L-arabinose and D-glucose with a precursor derived from the amino acid glutamate.

The reaction for this compound A synthesis is: Sucrose + L-Arabinose → this compound A

This is a simplification, as the precise mechanism and intermediates are not fully detailed in the available literature. The enzyme essentially creates a phosphodiester linkage between the anomeric hydroxyl of a hexose (B10828440) (glucose, derived from sucrose) and the anomeric hydroxyl of arabinose.

Caption: The enzymatic conversion of substrates into agrocinopines by Acs.

The Opine Concept: A Closed-Loop System

The synthesis of agrocinopines is the first half of a complete parasitic cycle. The agrocinopines produced within the plant tumor are of no direct benefit to the plant. Instead, they are secreted into the intercellular space where they are recognized and utilized by the Agrobacterium population.

-

Transport: The bacteria possess a specific, high-affinity ABC-type transport system, encoded by the acc operon on the Ti plasmid, to import agrocinopines.[5]

-

Catabolism: Once inside the bacterium, the agrocinopines are hydrolyzed by enzymes, also encoded by the acc operon (e.g., AccF), releasing the sugar and amino acid components for use as carbon and nitrogen sources.[5]

-

Regulation: The presence of agrocinopines acts as a signal, inducing the expression of the acc operon for their catabolism and also promoting the conjugal transfer of the Ti plasmid to other avirulent agrobacteria.

Caption: The cycle of this compound synthesis by the plant and its use by Agrobacterium.

Quantitative Data

| Parameter | Value | Conditions | Reference |

| Km (Substrates) | Not Reported | - | - |

| Vmax | Not Reported | - | - |

| Optimal pH | Not Reported | - | - |

| Optimal Temperature | Not Reported | - | - |

The lack of quantitative data represents a significant knowledge gap and an opportunity for future research in understanding the efficiency and regulation of this key enzyme in the Agrobacterium infection cycle.

Experimental Protocols

Direct, validated protocols for the expression, purification, and assay of this compound synthase are scarce. The following sections provide generalized methodologies based on protocols for related opine synthases and standard biochemical techniques.

Heterologous Expression and Purification of Acs

This protocol describes a conceptual workflow for producing recombinant Acs protein for biochemical studies.

-

Gene Synthesis & Cloning: Synthesize the coding sequence of the acs gene (e.g., from pTiC58) with codon optimization for E. coli. Clone the gene into an expression vector (e.g., pET series) with a purification tag (e.g., 6xHis-tag or MBP-tag).

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, and protease inhibitors). Lyse the cells using sonication or a French press.

-

Purification: Clarify the lysate by ultracentrifugation. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the Acs protein using a high-concentration imidazole gradient.

-

Quality Control: Assess protein purity and concentration using SDS-PAGE and a Bradford or BCA assay. Confirm protein identity via Western blot or mass spectrometry.

References

- 1. Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life [maxapress.com]

- 2. Functional and mutated this compound synthase genes on octopine T-DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Agrobacterium Ti Plasmids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ti plasmid - Wikipedia [en.wikipedia.org]

- 5. Characterization of the acc operon from the nopaline-type Ti plasmid pTiC58, which encodes utilization of agrocinopines A and B and susceptibility to agrocin 84 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the acc Operon for Agrocinopine Catabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acc (agrocinopine catabolism) operon, primarily located on the Ti (tumor-inducing) plasmid of Agrobacterium tumefaciens, represents a sophisticated genetic system for the uptake and utilization of agrocinopines, a class of opines produced by crown gall tumors. This operon is a key factor in the ecological niche adaptation of A. tumefaciens, providing a competitive advantage through the exclusive use of these plant-synthesized sugar-phosphate conjugates as carbon, energy, and phosphate (B84403) sources.[1] The regulation of the acc operon is a finely tuned process, involving a dual-control mechanism responsive to both the presence of agrocinopines and phosphate availability.[1] This intricate regulatory network, coupled with the operon's role in nutrient acquisition and chemotaxis, makes it a subject of significant interest in microbial genetics, plant-pathogen interactions, and potentially as a target for novel antimicrobial strategies. This guide provides a comprehensive overview of the acc operon, detailing its genetic organization, regulatory pathways, the functional roles of its protein products, and relevant experimental methodologies.

Genetic Organization of the acc Operon

The acc operon is a polycistronic unit comprised of eight key genes: accR followed by accA, accB, accC, accD, accE, accF, and accG.[2] These genes are organized into functional groups responsible for regulation, transport, and catabolism of agrocinopines.

-

accR : This gene encodes the AccR repressor protein, the master regulator of the operon.[2][3]

-

accA, accB, accC, accD, accE : These five genes collectively encode the components of an ABC (ATP-binding cassette) type transport system.[2][4] This transporter is responsible for the uptake of agrocinopines from the extracellular environment into the bacterial cytoplasm.[2][4] The accA gene product is a periplasmic binding protein with a high affinity for agrocinopines.[4][5]

-

accF, accG : These genes encode the catabolic enzymes that break down agrocinopines. accF encodes an this compound phosphodiesterase, and accG encodes an arabinose phosphate phosphatase.[1]

The entire operon is approximately 6 kb in size and is crucial for the ability of Agrobacterium to utilize this compound B as a sole carbon and energy source.[4][6]

Regulatory Pathways of the acc Operon

The expression of the acc operon is tightly controlled by a dual-input signaling pathway that integrates information about the availability of agrocinopines and the cellular phosphate status.[1] This regulation ensures that the energetically expensive process of synthesizing the transport and catabolic machinery only occurs when the substrate is present or when phosphate is scarce.

Regulation by Agrocinopines

In the absence of agrocinopines, the AccR repressor protein binds to two operator sites within the promoter region of the acc operon.[1] One operator overlaps with the -10 sequence of the promoter, sterically hindering the binding of RNA polymerase and thereby repressing transcription.[1] When agrocinopines are present, they act as inducers, binding to the AccR repressor.[1][7] This binding event causes a conformational change in AccR, leading to its dissociation from the operator sites.[1] The removal of the repressor allows RNA polymerase to access the promoter and initiate transcription of the operon, leading to the synthesis of the this compound transport and catabolism proteins.[1]

Regulation by Phosphate Limitation

In addition to induction by agrocinopines, the acc operon is also activated under conditions of phosphate starvation.[1][7] The promoter region of accR contains sequences that resemble pho boxes, which are binding sites for the phosphate-responsive regulator PhoB in other bacteria.[1] Under low phosphate conditions, a signaling cascade is initiated that leads to the activation of a PhoB-like protein, which then binds to the pho boxes in the acc promoter region. This binding enhances the transcription of the operon, even in the absence of agrocinopines.[1] The presence of both agrocinopines and low phosphate results in a synergistic, further increase in operon expression.[1] This dual regulatory mechanism ensures that A. tumefaciens can efficiently scavenge agrocinopines as a phosphate source when inorganic phosphate is limited.[1]

Functional Roles of acc Operon Proteins

The coordinated expression of the acc operon genes gives rise to a suite of proteins that function in a concerted manner to transport and catabolize agrocinopines, as well as to sense their presence in the environment.

This compound Transport

The accA, accB, accC, accD, and accE genes encode the components of a typical ABC transporter.

-

AccA : A periplasmic binding protein that captures agrocinopines with high specificity and affinity.[4] The AccA protein is essential for both the uptake of agrocinopines and for chemotaxis towards them.[5][8]

-

AccB and AccC : These are thought to be the transmembrane domain proteins that form the channel through which agrocinopines are translocated across the inner membrane.

-

AccD and AccE : These proteins are the nucleotide-binding domains (NBDs) that hydrolyze ATP to power the transport process.

This transport system is also responsible for the uptake of the antibiotic agrocin 84, which is structurally similar to agrocinopines.[4]

This compound Catabolism

Once inside the cytoplasm, agrocinopines are sequentially broken down by the enzymes AccF and AccG.

-

AccF (this compound Phosphodiesterase) : This enzyme catalyzes the first step in this compound catabolism, cleaving the phosphodiester bond to release a sugar phosphate (arabinose 2-phosphate or glucose 2-phosphate) and a sugar moiety (sucrose or fructose).[1]

-

AccG (Arabinose Phosphate Phosphatase) : This phosphatase likely catalyzes the dephosphorylation of the sugar phosphate product from the AccF reaction, yielding arabinose and inorganic phosphate.

The final products of this catabolic pathway can then enter central metabolic pathways to be used as carbon, energy, and phosphate sources.

Chemotaxis

The AccA protein, in addition to its role in transport, also functions as the primary chemoreceptor for agrocinopines.[5][8] By binding agrocinopines in the periplasm, AccA initiates a signaling cascade that directs the flagellar motor, enabling the bacterium to move towards higher concentrations of these valuable nutrients.[5] This chemotactic response is crucial for A. tumefaciens to efficiently locate and colonize the opine-rich environment of a crown gall tumor.

Quantitative Data Summary

| Parameter | Interacting Molecules | Method | Reported Value | Reference |

| Gene Expression | ||||

| Basal Expression Level | acc operon | β-galactosidase assay | Relatively high | [1] |

| Induction by Agrocinopines | acc operon + Agrocinopines | β-galactosidase assay | "Several-fold" increase | [1] |

| Induction by Low Phosphate | acc operon (low phosphate) | β-galactosidase assay | Increased expression | [1] |

| Protein-Ligand Binding | ||||

| Repressor-Operator Binding | AccR + acc operator DNA | Gel Mobility Shift Assay | Binding in absence of agrocinopines | [1] |

| Inducer-Repressor Binding | AccR + Agrocinopines | Gel Mobility Shift Assay | Disrupts AccR-DNA binding | [1] |

| Enzyme Kinetics | ||||

| This compound Phosphodiesterase | AccF + this compound | Enzyme assay | Not Reported | |

| Arabinose Phosphate Phosphatase | AccG + Arabinose-2-phosphate | Enzyme assay | Not Reported |

Experimental Protocols

The study of the acc operon relies on a variety of standard molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.

β-Galactosidase Assay for Measuring acc Operon Expression

This protocol is used to quantify the expression of lacZ reporter fusions to the acc operon promoter, providing a measure of promoter activity under different conditions.

Materials:

-

A. tumefaciens strain containing the acc-lacZ fusion plasmid.

-

AB minimal medium (with and without phosphate).

-

Agrocinopines (inducer).

-

Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

-

ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).

-

1 M Na2CO3.

-

0.1% SDS.

Procedure:

-

Grow overnight cultures of the A. tumefaciens reporter strain in AB minimal medium with appropriate antibiotics at 28°C.

-

Inoculate fresh AB minimal medium (with or without phosphate) with the overnight culture to an OD600 of ~0.1.

-

Grow the cultures to an OD600 of 0.4-0.6.

-

For induction, add agrocinopines to the desired final concentration (e.g., 10 µM) and continue to incubate for a set period (e.g., 4 hours).

-

Measure the final OD600 of each culture.

-

To a 1 mL aliquot of each culture, add 2 drops of chloroform and 1 drop of 0.1% SDS. Vortex vigorously for 10 seconds.

-

Pre-warm the tubes to 28°C for 5 minutes.

-

Start the reaction by adding 200 µL of ONPG solution. Record the time.

-

Incubate at 28°C until a yellow color develops.

-

Stop the reaction by adding 500 µL of 1 M Na2CO3. Record the time.

-

Centrifuge the tubes to pellet cell debris.

-

Measure the absorbance of the supernatant at 420 nm (for o-nitrophenol) and 550 nm (to correct for light scattering).

-

Calculate Miller Units using the formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (t × V × OD600), where t is the reaction time in minutes and V is the volume of culture assayed in mL.

Electrophoretic Mobility Shift Assay (EMSA) for AccR-DNA Binding

This assay is used to demonstrate the direct binding of the AccR repressor protein to its operator DNA sequences.

Materials:

-

Purified AccR protein.

-

DNA probe containing the acc operator sequence, labeled with a radioisotope (e.g., ³²P) or a fluorescent dye.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Poly(dI-dC) (non-specific competitor DNA).

-

Agrocinopines (for competition).

-

Native polyacrylamide gel (e.g., 6%).

-

TBE buffer.

-

Loading dye (non-denaturing).

Procedure:

-

Prepare labeled DNA probes by end-labeling synthetic oligonucleotides containing the operator sequence.

-

Set up binding reactions in a small volume (e.g., 20 µL) by combining binding buffer, poly(dI-dC), and varying concentrations of purified AccR protein.

-

For competition assays, add unlabeled specific competitor DNA or agrocinopines to the reactions before adding the labeled probe.

-

Add the labeled DNA probe to each reaction and incubate at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

Add loading dye to each reaction.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.

-

Dry the gel (if using a radioactive probe) and expose it to X-ray film or a phosphorimager screen. If using a fluorescent probe, image the gel on a suitable scanner.

-

A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.

Chemotaxis Swarm Plate Assay

This simple assay is used to qualitatively assess the chemotactic response of A. tumefaciens to agrocinopines.

Materials:

-

A. tumefaciens strains (wild-type and mutants).

-

Chemotaxis agar (B569324) (e.g., 0.3% agar in AB minimal medium).

-

This compound solution.

Procedure:

-

Pour chemotaxis agar plates and allow them to solidify.

-

Grow overnight cultures of A. tumefaciens strains.

-

Inoculate the center of each plate with a small volume (e.g., 2 µL) of the bacterial culture.

-

Spot a small amount of this compound solution onto a sterile filter disk and place it on the agar surface at a distance from the inoculation point.

-

Incubate the plates at 28°C for 24-48 hours.

-

A "swarm" of bacteria migrating from the inoculation point towards the this compound source indicates a positive chemotactic response.

Conclusion and Future Directions

The acc operon of Agrobacterium tumefaciens is a paradigm of efficient gene regulation and metabolic adaptation. Its dual control by both substrate availability and a general physiological signal (phosphate starvation) highlights the sophisticated mechanisms that bacteria have evolved to thrive in competitive environments. While the genetic organization and regulatory logic of the acc operon are well-established, there remain significant gaps in our quantitative understanding of this system. Future research should focus on determining the kinetic parameters of the AccF and AccG enzymes, as well as the precise binding affinities of the AccR repressor for its operators and inducers. Such data will be invaluable for developing quantitative models of acc operon regulation and for a more complete understanding of its role in the biology of A. tumefaciens. Furthermore, a deeper understanding of this specialized metabolic pathway could inform the development of novel strategies to control crown gall disease or to engineer more efficient microbial systems for biotechnological applications.

References

- 1. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the this compound Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two Opines Control Conjugal Transfer of an Agrobacterium Plasmid by Regulating Expression of Separate Copies of the Quorum-Sensing Activator Gene traR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Transcriptome Analysis of Agrobacterium tumefaciens Reveals the Molecular Basis for the Recalcitrant Genetic Transformation of Camellia sinensis L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biofargo.com [biofargo.com]

- 5. Measuring staphylococcal promoter activities using a codon-optimized β-galactosidase reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Agrocinopine's Role in the Genetic Colonization of Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agrobacterium tumefaciens, a soil-dwelling bacterium, is renowned for its natural ability to genetically transform plants, leading to the formation of crown gall tumors. This process, termed genetic colonization, is a sophisticated interplay of signaling molecules, gene regulation, and horizontal gene transfer. Central to this process are opines, unique low-molecular-weight compounds synthesized by the transformed plant cells under the direction of bacterial T-DNA. These opines serve as a crucial source of carbon, nitrogen, and sometimes phosphorus for the colonizing bacteria.[1][2] Among the various classes of opines, agrocinopines, a family of sugar phosphodiesters, play a pivotal role not only as a nutrient source but also as a key regulator of Ti plasmid conjugation, thereby facilitating the spread of virulence capabilities within the bacterial population.[1][3]

This technical guide provides an in-depth exploration of the multifaceted role of agrocinopine in the genetic colonization of plants by A. tumefaciens. We will delve into the molecular mechanisms of this compound synthesis and catabolism, its intricate regulatory control over Ti plasmid transfer via a quorum-sensing cascade, and present detailed experimental protocols for studying these processes.

This compound Synthesis and Catabolism

Agrocinopines are synthesized within the crown gall tumor by enzymes encoded by genes located on the transferred T-DNA. For instance, agrocinopines A and B are produced in tumors induced by nopaline-type A. tumefaciens strains like C58.[1][4] this compound A is a phosphodiester of sucrose (B13894) and L-arabinose, while this compound B is a derivative where glucose has been hydrolyzed from the sucrose moiety.[4]

The catabolism of agrocinopines by A. tumefaciens is governed by the acc (this compound catabolism) operon located on the Ti plasmid.[1][5][6] This operon encodes a suite of proteins responsible for the transport and degradation of agrocinopines.

The acc Operon: A Gateway for this compound Utilization

The acc operon in strain C58 is comprised of at least five genes, accA through accE, which are essential for the uptake of agrocinopines.[5][7][8] The accA gene product is a periplasmic binding protein with high affinity for agrocinopines, initiating their transport into the bacterial cell through an ABC-type transport system.[5][7][8][9] Subsequent enzymatic activities encoded by other acc genes are responsible for the breakdown of agrocinopines into usable metabolites.

Regulation of Ti Plasmid Conjugation by this compound

The presence of agrocinopines in the tumor environment serves as a chemical cue for A. tumefaciens, triggering a regulatory cascade that culminates in the conjugal transfer of the Ti plasmid to recipient bacteria. This ensures the propagation of the genetic blueprint for tumorigenesis and opine synthesis within the bacterial population, thereby maximizing the exploitation of the plant host.

The AccR Repressor: A Molecular Switch

The expression of the acc operon is tightly controlled by the repressor protein AccR, which is also encoded within the acc locus.[1] In the absence of agrocinopines, AccR binds to operator regions in the promoter of the acc operon, preventing its transcription.[1][10] When agrocinopines are present, they act as inducers by binding to AccR, causing a conformational change that releases it from the DNA and allows for the transcription of the acc genes.[1][10]

Linking this compound Sensing to Quorum Sensing and Conjugation

The regulation of Ti plasmid conjugation by this compound is a hierarchical system that interfaces with the bacterial quorum-sensing (QS) machinery.[3][11][12] The key to this connection lies in the genetic organization of the Ti plasmid, where the gene for the QS activator, traR, is part of an operon, termed the arc operon, which is also under the negative control of AccR.[11][12]

The signaling pathway can be summarized as follows:

-

This compound Presence: Agrocinopines produced by the crown gall tumor are imported into the Agrobacterium cell.

-

AccR Inactivation: Agrocinopines bind to the AccR repressor, causing it to dissociate from the operator regions of both the acc and arc operons.

-

traR Expression: The derepression of the arc operon leads to the transcription and translation of the traR gene, producing the TraR protein.

-